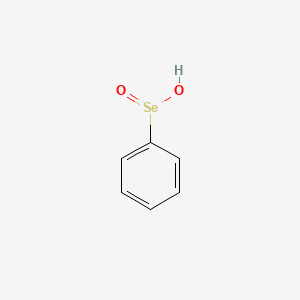
Benzeneseleninic acid
Overview
Description
Selenium Compound 1 is a member of the chalcogen family, which includes oxygen, sulfur, and tellurium. Selenium was discovered in 1817 by J.J. Berzelius in Sweden. It is a nonmetal with the atomic number 34 and is known for its various oxidation states, including -2, +4, and +6 . Selenium compounds have gained significant attention due to their applications in organic synthesis, materials science, and biological processes .
Mechanism of Action
Target of Action
Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .
Mode of Action
BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.
Biochemical Pathways
The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .
Result of Action
The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .
Action Environment
The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.
Biochemical Analysis
Biochemical Properties
Benzeneseleninic acid plays a significant role in biochemical reactions, particularly as an oxidizing and deprotecting reagent. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, this compound can oxidize sulfhydryl groups in peptides to form disulfide bonds, which are crucial for the structural stability and biological activity of peptides . Additionally, this compound can deprotect acetamidomethyl groups in peptides, facilitating the formation of multi-cyclic peptides with disulfide bonds and thioether bridges
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . This activation can result in changes in gene expression and alterations in cellular metabolism. Furthermore, this compound has been reported to affect the redox state of cells, which can influence various cellular functions, including cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as an oxidizing agent. It can oxidize thiol groups in proteins and peptides, leading to the formation of disulfide bonds . This oxidation process is crucial for the structural integrity and function of many proteins. Additionally, this compound can interact with other biomolecules, such as nucleic acids, by inducing oxidative modifications . These modifications can affect the stability and function of nucleic acids, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under mild conditions, but it can degrade over time, especially in the presence of light and heat . This degradation can lead to a decrease in its oxidizing activity and, consequently, its effectiveness in biochemical reactions. Long-term exposure to this compound has been reported to cause oxidative damage to cells, leading to alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative stress . At high doses, this compound can be toxic and cause adverse effects, including oxidative damage to tissues and organs . Studies have reported threshold effects, where the beneficial effects of this compound are observed at low doses, but toxicity occurs at higher doses . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and redox regulation. It can interact with enzymes such as glutathione peroxidase and thioredoxin reductase, which play crucial roles in maintaining cellular redox balance . By modulating the activity of these enzymes, this compound can influence metabolic flux and metabolite levels. Additionally, this compound can affect the levels of reactive oxygen species and other redox-active molecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it can interact with various transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues can also affect its biological activity, with higher concentrations observed in tissues with high oxidative activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and redox regulation . Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its activity and function. For example, the presence of specific targeting sequences can direct this compound to the mitochondria, where it can modulate mitochondrial function and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenium Compound 1 can be synthesized through various methods. One common approach involves the reaction of elemental selenium with organic substrates under controlled conditions. For example, selenium dioxide can be used as an oxidizing agent to introduce selenium into organic molecules . Another method involves the use of selenium (IV) oxide and hydroperoxide systems as “green reagents” for the oxidation of different organic functional groups .
Industrial Production Methods: Industrial production of Selenium Compound 1 often involves large-scale oxidation reactions using selenium dioxide. The process typically includes the reaction of elemental selenium with oxygen to form selenium dioxide, which is then used in subsequent reactions to produce the desired selenium compound .
Chemical Reactions Analysis
Types of Reactions: Selenium Compound 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, selenium dioxide can oxidize alkenes to form epoxides and diols . It can also participate in the oxidation of sulfides to sulfoxides and secondary amines to nitrones .
Common Reagents and Conditions: Common reagents used in reactions with Selenium Compound 1 include hydrogen peroxide, t-butyl hydroperoxide, and various organic substrates. The reactions are typically carried out under mild conditions to ensure selectivity and yield .
Major Products: The major products formed from reactions involving Selenium Compound 1 include epoxides, diols, sulfoxides, nitrones, and carboxylic acids .
Scientific Research Applications
Selenium Compound 1 has a wide range of scientific research applications:
Comparison with Similar Compounds
- Selenium dioxide
- Selenomethionine
- Selenocysteine
- Selenoxides
- Diselenides
Comparison: Selenium Compound 1 is unique due to its specific oxidation states and reactivity. Unlike sulfur compounds, selenium compounds tend to be reduced in biological systems, making them more effective as antioxidants . Additionally, selenium compounds have distinct applications in materials science and medicine, setting them apart from other chalcogen compounds .
Properties
IUPAC Name |
benzeneseleninic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKGDVGLJJAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220238 | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6996-92-5 | |
| Record name | Benzeneseleninic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneseleninic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneseleninic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Seleninobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


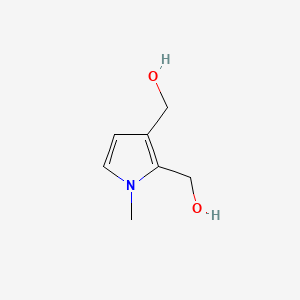
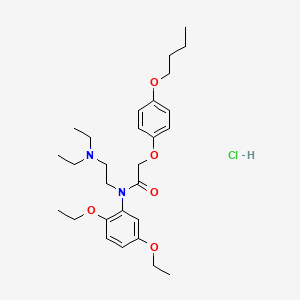
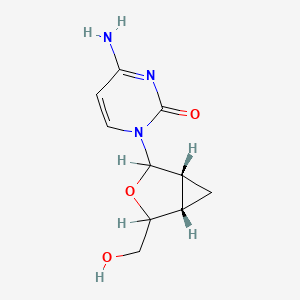
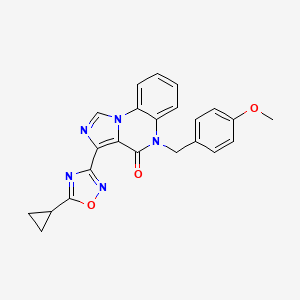
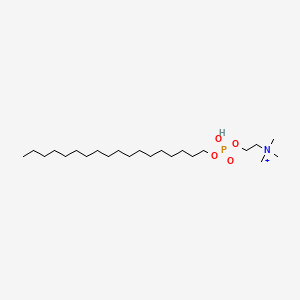

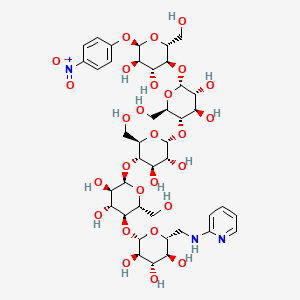
![5-Hydroxybenzo[c]fluoren-7-one](/img/structure/B1205787.png)
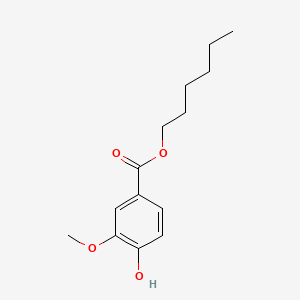


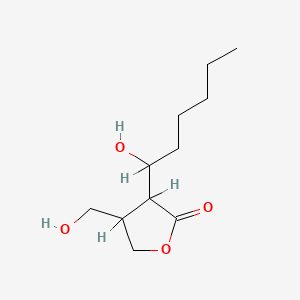
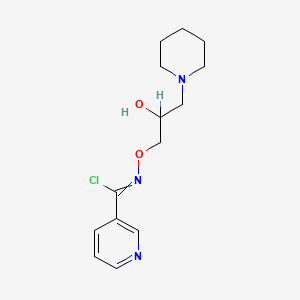
![5-Isoquinolinesulfonamide,N-(2-aminoethyl)-N-[2-[[3-(4-chlorophenyl)-2-propen-1-yl]amino]ethyl]-](/img/structure/B1205800.png)
